molecular formula C19H15Cl2N3O4 B10956478 2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-phenylhydrazinecarboxamide

2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-phenylhydrazinecarboxamide

Cat. No.: B10956478
M. Wt: 420.2 g/mol
InChI Key: YYJZJQVEJLAKIF-UHFFFAOYSA-N
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Description

2-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-PHENYL-1-HYDRAZINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of dichlorophenoxy, furan, and hydrazinecarboxamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-PHENYL-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,5-dichlorophenol with formaldehyde to form 2,5-dichlorophenoxymethyl alcohol. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the furan derivative. The final step involves the reaction of this furan derivative with phenylhydrazinecarboxamide under controlled conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-PHENYL-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-PHENYL-1-HYDRAZINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-PHENYL-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties[7][7].

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.

    Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate: A related furan derivative with similar structural features.

    Triclosan: An antimicrobial agent with a dichlorophenoxy group[][8].

Uniqueness

2-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-PHENYL-1-HYDRAZINECARBOXAMIDE stands out due to its combination of dichlorophenoxy, furan, and hydrazinecarboxamide groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C19H15Cl2N3O4

Molecular Weight

420.2 g/mol

IUPAC Name

1-[[5-[(2,5-dichlorophenoxy)methyl]furan-2-carbonyl]amino]-3-phenylurea

InChI

InChI=1S/C19H15Cl2N3O4/c20-12-6-8-15(21)17(10-12)27-11-14-7-9-16(28-14)18(25)23-24-19(26)22-13-4-2-1-3-5-13/h1-10H,11H2,(H,23,25)(H2,22,24,26)

InChI Key

YYJZJQVEJLAKIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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